REACTION_CXSMILES
|
[N:1]1([C:12](=[O:13])[C:11]2[NH:10][C:9]([CH2:14][CH2:15][CH2:16][C:17]([OH:19])=O)=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2]>C(OC(=O)C)(=O)C>[CH3:6][N:5]1[C:3](=[O:4])[N:1]([CH3:2])[C:12](=[O:13])[C:11]2[N:10]3[C:17](=[O:19])[CH2:16][CH2:15][CH2:14][C:9]3=[N:8][C:7]1=2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C)C(=O)N(C)C=2N=C(NC2C1=O)CCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C)C(=O)N(C)C=2N=C(NC2C1=O)CCCC(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
The mixture was gently refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered through a preheated funnel
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
CUSTOM
|
Details
|
The product crystallized
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
WASH
|
Details
|
washed with ether and hexane
|
Type
|
CUSTOM
|
Details
|
then dried in vacuum at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(C(=O)N(C1=O)C)N3C(=N2)CCCC3=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |